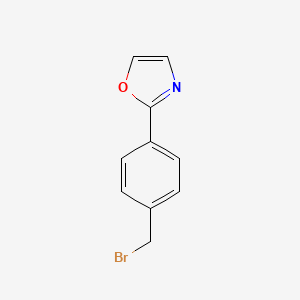

2-(4-(Bromomethyl)phenyl)oxazole

描述

Historical Context and Evolution of Oxazole (B20620) Synthesis Methodologies

The journey into oxazole chemistry began in the late 19th and early 20th centuries. The first synthesis of an oxazole derivative, 2-methyl oxazole, was recorded in 1876, but the parent oxazole was not prepared until 1947. ijpsonline.comtandfonline.comnih.gov Early methods, such as the Robinson-Gabriel synthesis (1909-1910), which involves the cyclodehydration of α-acylamino ketones, and the Fischer oxazole synthesis (1896), utilizing cyanohydrins and aldehydes, laid the groundwork for accessing 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com

Over the decades, synthetic methodologies have evolved to offer greater efficiency, milder reaction conditions, and broader substrate scope. Key developments include:

The van Leusen Reaction (1972): This method employs tosylmethyl isocyanide (TosMIC) and an aldehyde in a one-step reaction to form 5-substituted oxazoles. ijpsonline.commdpi.com It is characterized by its mild, basic conditions and has seen numerous modifications, including microwave-assisted and green chemistry approaches. ijpsonline.commdpi.com

Bredereck Reaction: This synthesis produces 2,4-disubstituted oxazoles from α-haloketones and amides. ijpsonline.com

Modern Catalytic Methods: More recent advancements have focused on metal-catalyzed reactions, such as copper- and palladium-catalyzed syntheses, which allow for the direct arylation and construction of complex, polysubstituted oxazoles. ijpsonline.comresearchgate.net For instance, copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. ijpsonline.comresearchgate.net

These evolving synthetic strategies have made a wide range of oxazole derivatives, including those with specific functional groups like the bromomethylphenyl moiety, more accessible for research.

Structural Features and Electronic Properties of the Oxazole Ring System in Organic Synthesis

The oxazole ring is a planar, aromatic system with all atoms being sp² hybridized. ijpsonline.comtandfonline.com Its electronic structure is a hybrid, with the nitrogen atom behaving like pyridine (B92270) and the oxygen atom like furan. chemicalbook.com This imparts a unique reactivity profile.

Key electronic properties include:

Aromaticity and Electron Distribution: The 6π electron system is delocalized, but the high electronegativity of the oxygen atom restricts complete delocalization, making the ring electron-deficient. chemicalbook.com This influences its reactivity in substitution reactions.

Basicity: Oxazoles are weakly basic, with protonation occurring at the nitrogen atom. tandfonline.compharmaguideline.com

Reactivity towards Electrophiles and Nucleophiles:

Electrophilic substitution is generally difficult unless the ring is activated by electron-donating groups, and it typically occurs at the C5 position. tandfonline.compharmaguideline.com

Nucleophilic substitution is also rare but can occur at the C2 position, especially if the ring contains electron-withdrawing groups or a good leaving group. tandfonline.compharmaguideline.com Deprotonation is easiest at the C2 position. pharmaguideline.com

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when substituted with electron-donating groups. pharmaguideline.com

These electronic characteristics make the oxazole scaffold a versatile building block in organic synthesis.

Importance of Bromomethylphenyl-Substituted Oxazoles in Contemporary Chemical Research

The introduction of a bromomethylphenyl group onto the oxazole core, as in 2-(4-(bromomethyl)phenyl)oxazole, creates a bifunctional molecule of significant interest in several areas of chemical research:

Medicinal Chemistry: The oxazole moiety is a known pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ijpsonline.comnumberanalytics.comnih.gov The bromomethyl group acts as a reactive handle, an electrophilic site that can readily react with nucleophiles on biological targets like enzymes and receptors. This allows for the covalent modification of target proteins, a strategy often employed in the design of irreversible inhibitors.

Organic Synthesis and Functional Materials: The bromomethyl group is a versatile functional group for further synthetic elaboration. nih.gov It can participate in a variety of reactions, including nucleophilic substitutions and the formation of phosphonium (B103445) salts for Wittig reactions, allowing for the construction of more complex molecules. nih.gov This reactivity is crucial for developing novel ligands, and materials with specific photophysical properties. For example, 2-substituted 4,5-diaryloxazoles have applications in scintillation technology. nih.gov Brominated oxazoles are also valuable intermediates for creating polyoxazoles and other complex structures through cross-coupling reactions. mdpi.com

Scope and Objectives of the Academic Research Outline

This article will provide a detailed examination of the chemical compound This compound . The primary objectives are to:

Present a thorough overview of its chemical properties and synthesis.

Discuss its role as a reactive intermediate in the synthesis of other compounds.

Highlight its applications in various fields of chemical research.

The content will be strictly focused on the chemical nature and utility of this specific compound, drawing from established research findings to provide a scientifically accurate and informative resource.

Detailed Research Findings on this compound

The compound this compound is a solid at room temperature with a molecular formula of C₁₀H₈BrNO. guidechem.comnih.gov Its molecular weight is approximately 238.08 g/mol . guidechem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.084 g/mol |

| CAS Number | 866261-56-5 |

| Boiling Point | 326.1±44.0 °C at 760 mmHg |

| Density | 1.5±0.1 g/cm³ |

| Flash Point | 151.0±28.4 °C |

| PSA (Polar Surface Area) | 26.03 |

| LogP | 3.06 |

| Data sourced from Guidechem and PubChem. guidechem.comnih.gov |

Synthesis of this compound

While specific, detailed step-by-step syntheses for this compound are not extensively documented in the provided search results, the synthesis can be inferred from general methods for creating substituted oxazoles. A plausible route would involve the following conceptual steps:

Formation of a 2-phenyloxazole (B1349099) precursor: A common method would be the reaction of a benzaldehyde (B42025) derivative with a suitable partner that provides the oxazole ring. For instance, the van Leusen reaction could be employed, starting with 4-formyl-benzyl bromide or a protected version thereof, and reacting it with TosMIC. mdpi.com

Introduction of the bromomethyl group: If the oxazole is synthesized from a precursor like 2-(p-tolyl)oxazole, the final step would be the bromination of the methyl group. This is typically achieved using a radical brominating agent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN).

Reactivity and Applications in Synthesis

The primary utility of this compound lies in the reactivity of the bromomethyl group. This group is an excellent electrophile, making the compound a valuable intermediate for synthesizing more complex molecules.

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the methylene (B1212753) position. nih.gov

With Amines: Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives. nih.gov

With Thiols: Thiolates can displace the bromide to form thioethers. nih.gov

With Alkoxides: Alkoxides react to form ethers. nih.gov

With Cyanide: Cyanide ions can be used to introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov

C-Alkylation: The bromomethyl group can be used to alkylate carbanions, such as those derived from malonic esters, in a key carbon-carbon bond-forming reaction. This has been demonstrated in the synthesis of the anti-inflammatory drug Oxaprozin, where a 2-(bromomethyl)oxazole analogue is a key intermediate. nih.gov

Formation of Phosphonium Salts: Reaction with triphenylphosphine (B44618) yields a phosphonium salt, which is a precursor for the Wittig reaction, enabling the conversion of the bromomethyl group into a vinyl group. nih.gov

These reactions highlight the role of this compound as a versatile scaffold for building a diverse library of oxazole-containing compounds for applications in medicinal chemistry and materials science. nih.govmdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[4-(bromomethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQXLMNESIAZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Bromomethyl Phenyl Oxazole and Its Analogues

Green Chemistry Approaches in the Synthesis of 2-(4-(Bromomethyl)phenyl)oxazole

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like this compound. ijpsonline.comkthmcollege.ac.in These approaches aim to enhance reaction efficiency, minimize waste, and utilize more environmentally benign conditions compared to traditional methods. ijpsonline.com Key green synthetic strategies for oxazole (B20620) derivatives include microwave-assisted synthesis, continuous flow methodologies, and the use of ionic liquids as alternative reaction media. ijpsonline.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ijpsonline.com The application of microwave irradiation for the synthesis of oxazole and its analogues has been explored in various contexts. ijpsonline.com

For instance, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved through the microwave irradiation of a mixture of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in dimethylformamide (DMF). ijpsonline.comresearchgate.net Another approach involves the reaction of substituted aryl aldehydes with tosylmethyl isocyanide (TosMIC) in isopropyl alcohol with potassium phosphate (B84403) as a catalyst. ijpsonline.com Under microwave irradiation at 350 W and 65°C, this reaction proceeds efficiently within minutes. ijpsonline.com While direct microwave-assisted synthesis of this compound is not extensively detailed, the synthesis of the structurally related 2-(4-(bromomethyl)phenyl)-5-phenyl-1,3,4-oxadiazole has been optimized under these conditions. mdpi.com The cyclization of the N,N'-diacylhydrazine precursor was achieved in high yield using phosphorus oxychloride. mdpi.com

The following table summarizes representative conditions for microwave-assisted synthesis of oxazole and related heterocyclic structures.

| Starting Materials | Reagents/Solvent(s) | Power/Temp. | Time | Product | Yield | Ref. |

| N,N'-diacylhydrazine derivative with 4-(bromomethyl)phenyl group | POCl₃ | 70 °C | ~3 h | 2-(4-(Bromomethyl)phenyl)-5-phenyl-1,3,4-oxadiazole | 90% | mdpi.com |

| Substituted aryl aldehyde, TosMIC | K₃PO₄, Isopropyl alcohol | 350 W / 65 °C | 8 min | 5-Substituted oxazoles | Good | ijpsonline.com |

| p-Substituted 2-bromoacetophenone, Urea | DMF | Not specified | N/S | 2-Amino-4-(p-substituted phenyl)-oxazole | N/S | ijpsonline.com |

| Hippuric acid, Substituted aldehyde/ketone | Acetic anhydride (B1165640), MgO/Al₂O₃ | Not specified | N/S | Azalactones (oxazolone derivatives) | Good | ijpsonline.com |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for process automation and integration. beilstein-journals.org This technology has been successfully applied to the multi-step synthesis of 2-(bromomethyl)oxazoles. ijpsonline.comresearchgate.net

A notable protocol involves a three-step sequence starting from vinyl azides. beilstein-journals.orgresearchgate.net

Thermolysis: The vinyl azide (B81097) is first passed through a heated flow reactor (e.g., a perfluoroalkoxy coil at 150°C) to induce thermolysis, generating a highly reactive 2H-azirine intermediate. ijpsonline.comresearchgate.net

Ring Expansion: The azirine solution is then immediately mixed with bromoacetyl bromide. This triggers a ring-expansion reaction to form the desired 2-(bromomethyl)oxazole ring system. beilstein-journals.orgresearchgate.net

This integrated flow process demonstrates a key green chemistry principle by intensifying the reaction, leading to higher throughput and minimizing handling of hazardous intermediates compared to batch processing. beilstein-journals.org

| Step | Reactants | Conditions | Product | Ref. |

| 1. Thermolysis | Vinyl azide | Continuous flow reactor, 150 °C | 2H-Azirine intermediate | ijpsonline.com, researchgate.net |

| 2. Ring Expansion | 2H-Azirine, Bromoacetyl bromide | Reaction vessel/T-micromixer following thermolysis | 2-(Bromomethyl)oxazole | researchgate.net, beilstein-journals.org |

| Overall Process | Vinyl azide, Bromoacetyl bromide | Integrated continuous-flow, total residence time: 7-9 minutes | 2-(Bromomethyl)oxazole | beilstein-journals.org |

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points, often below 100°C, that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. ijpsonline.comorganic-chemistry.org They have proven to be effective media for various organic transformations, including the synthesis of oxazoles. ijpsonline.com

The van Leusen oxazole synthesis, a cornerstone reaction for forming the oxazole ring from aldehydes and TosMIC, has been successfully adapted to use ionic liquids. organic-chemistry.orgmdpi.com In a one-pot protocol for synthesizing 4,5-disubstituted oxazoles, an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) serves as the solvent. organic-chemistry.org The reaction proceeds at room temperature using a base like potassium carbonate, efficiently yielding the desired oxazole products from various aldehydes and aliphatic halides. organic-chemistry.org

A significant advantage of this method is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant drop in product yield, which aligns perfectly with green chemistry goals of waste reduction and economic efficiency. ijpsonline.comorganic-chemistry.org For example, [bmim]Br has been successfully reused for up to six runs with only a minimal loss of activity. ijpsonline.comorganic-chemistry.org While this method is highly effective for primary and secondary aliphatic halides, it is less suitable for sterically hindered tertiary or aryl halides. organic-chemistry.org

| Aldehyde Reactant | Halide Reactant | Ionic Liquid / Base | Product Type | Key Advantage | Ref. |

| Various aldehydes | Aliphatic halides | [bmim]Br / K₂CO₃ | 4,5-Disubstituted oxazoles | IL recyclable for up to 6 runs | ijpsonline.com, organic-chemistry.org |

| Aromatic aldehydes | Aliphatic halides | [bmim][BF₄], [bmim][PF₆] | 4,5-Disubstituted oxazoles | High yields, environmentally friendly | organic-chemistry.org, mdpi.com |

| Various aldehydes | Not specified | [PAIM][NTf₂] (Task-specific IL) | C₅-Substituted oxazoles | High yields in a one-pot manner | mdpi.com |

Chemical Transformations and Reactive Elaboration of 2 4 Bromomethyl Phenyl Oxazole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group of 2-(4-(bromomethyl)phenyl)oxazole is highly susceptible to nucleophilic attack, readily undergoing SN2 reactions. This reactivity allows for the introduction of a wide array of functional groups at the benzylic position, providing a straightforward pathway to diverse derivatives. The electron-withdrawing nature of the oxazole (B20620) ring can further activate the benzylic position towards substitution.

The reaction of this compound and its analogues with various nitrogen-based nucleophiles, such as primary and secondary amines, leads to the formation of the corresponding aminomethyl derivatives. researchgate.netgre.ac.uk These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated. The resulting compounds are important intermediates for the synthesis of biologically active molecules and ligands for metal catalysis. For instance, reactions with amines like Boc-piperazine have been used to construct libraries of compounds for medicinal chemistry research. gre.ac.uk

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Reagent/Conditions | Product Structure | Ref |

| Boc-piperazine | THF | 2-(4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)oxazole | gre.ac.uk |

| Secondary Amines | Base | 2-(4-((dialkylamino)methyl)phenyl)oxazole | researchgate.net |

Oxygen nucleophiles, including alcohols and phenols, react with the benzylic bromide to form ether linkages. gre.ac.uk These reactions often proceed under basic conditions to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. This method provides access to a range of alkoxy- and aryloxymethylphenyl-oxazole derivatives. researchgate.net

Table 2: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

| Oxygen Nucleophile | Reagent/Conditions | Product Structure | Ref |

| Phenol | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 2-(4-(Phenoxymethyl)phenyl)oxazole | gre.ac.uk |

| Benzyl alcohol | Base | 2-(4-((Benzyloxy)methyl)phenyl)oxazole | gre.ac.uk |

| 2-Mercaptoethanol (S-attack) | tri-n-butylphosphine, THF | 2-[2-(2-Hydroxyethylsulfanyl)vinyl]oxazole-4-carboxylic acid methyl ester | pitt.edu |

The soft nature of sulfur nucleophiles makes them excellent partners for reaction with the soft electrophilic carbon of the bromomethyl group. Thiols and thiophenols readily displace the bromide to form thioethers. researchgate.netgre.ac.uk These reactions are typically efficient and provide high yields of the corresponding sulfur-containing products, which are valuable in materials science and medicinal chemistry.

Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Sulfur Nucleophile | Reagent/Conditions | Product Structure | Ref |

| Thiophenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(4-((Phenylthio)methyl)phenyl)oxazole | gre.ac.uk |

| Alkylthiol | Base | 2-(4-((Alkylthio)methyl)phenyl)oxazole | researchgate.net |

Carbon-carbon bond formation can be achieved by reacting this compound with stabilized carbon nucleophiles, such as malonate carbanions. researchgate.netresearchgate.net The reaction with diethyl malonate, in the presence of a suitable base like sodium ethoxide, yields the corresponding substituted malonic ester. This product can be further manipulated, for example, through hydrolysis and decarboxylation, to introduce a propanoic acid side chain, as exemplified in a concise synthesis of the anti-inflammatory drug Oxaprozin. researchgate.net

Table 4: Example of Nucleophilic Substitution with Carbon Nucleophiles

| Carbon Nucleophile | Reagent/Conditions | Product Structure | Ref |

| Diethyl malonate | Base (e.g., NaOEt), Ethanol | Diethyl 2-((4-(oxazol-2-yl)phenyl)methyl)malonate | researchgate.netresearchgate.net |

Cross-Coupling Reactions Involving the Bromine Atom

The specified compound, this compound, features a benzylic bromide. While palladium-catalyzed cross-coupling reactions are most famously used for C(sp²)-C(sp²) bond formation from aryl halides, they can also be applied to benzylic halides. However, the outline refers to reactions involving a bromine atom on the phenyl moiety. While the title compound lacks this feature, structurally related bromo-phenyl-oxazoles are key substrates for such transformations.

For instance, compounds like 4-(4-bromophenyl)-2,5-dimethyloxazole readily participate in Suzuki-Miyaura reactions. ijpsonline.com In these reactions, the carbon-bromine bond on the phenyl ring is activated by a palladium(0) catalyst, which then undergoes oxidative addition. The resulting organopalladium species reacts with a boronic acid or its ester in the presence of a base, and subsequent reductive elimination yields the cross-coupled biaryl product and regenerates the catalyst. ijpsonline.comnih.gov This methodology is a powerful tool for constructing complex biaryl structures, which are common motifs in pharmaceuticals and functional materials. researchgate.netbeilstein-journals.orgd-nb.info

The utility of bromooxazoles as building blocks has been demonstrated in Suzuki-Miyaura cross-coupling reactions under parallel synthesis conditions to create diverse libraries of substituted oxazoles. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netorgsyn.org

Table 5: Example of Suzuki-Miyaura Coupling of a Related Bromo-Phenyl-Oxazole

| Bromo-Oxazole Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Ref |

| 4-(4-Bromophenyl)-2,5-dimethyloxazole | Substituted Phenylboronic Acid | Pd(PPh₃)₂, K₂CO₃, DMF | 2,5-Dimethyl-4-(substituted-biphenyl)-1,3-oxazole | ijpsonline.com |

| 4-Bromo-5-(thiophen-2-yl)oxazole | Aryl Boronic Acids | Pd(dppf)Cl₂ | 4-Aryl-5-(thiophen-2-yl)oxazole | orgsyn.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are a cornerstone in the synthesis of complex organic molecules, and they play a significant role in the elaboration of oxazole derivatives. While direct copper-catalyzed coupling reactions involving the bromomethyl group of this compound are a plausible synthetic route, the broader context of copper's role in oxazole synthesis and functionalization is well-documented. Copper catalysts are instrumental in forming the oxazole ring and in its subsequent arylation.

An efficient method for synthesizing 2,4,5-trisubstituted oxazoles involves a copper-catalyzed coupling of α-diazoketones with nitriles. researchgate.net This process is believed to proceed through the formation of a nitrilium ion, which then undergoes intramolecular cyclization. researchgate.net Furthermore, copper(II) triflate has been used as a catalyst for the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles. researchgate.net

In the context of C-H activation, copper catalysts have been employed for the direct 2-arylation of benzoxazoles with aryl bromides. nih.gov A CuI/PPh₃-based catalyst system effectively promotes the installation of various aryl groups in good to excellent yields. nih.gov This highlights the utility of copper in forming C-C bonds directly on the heterocyclic core. For instance, the reaction of benzoxazole (B165842) with various aryl bromides using a CuI/PPh₃ catalyst and K₂CO₃ as a base resulted in the corresponding 2-arylbenzoxazoles in high yields. nih.gov

A two-step synthesis for 2-phenyl-4,5-substituted oxazoles utilizes a copper-catalyzed intramolecular cyclization of functionalized enamides as the key step. nih.gov This method allows for the introduction of ester, N-substituted carboxamide, or acyl functionalities at the 4-position of the oxazole ring. nih.gov

Microwave-assisted copper-catalyzed cross-coupling reactions have also emerged as a powerful synthetic tool. mdpi.com For example, copper(I) oxide (Cu₂O) has been used to catalyze the N-arylation of indoles with aryl halides under microwave irradiation. mdpi.com While not directly involving this compound, these examples underscore the versatility of copper catalysis in heterocyclic chemistry.

Table 1: Examples of Copper-Catalyzed Reactions in Oxazole Synthesis

| Catalyst/Reagent | Reactants | Product Type | Yield (%) | Reference |

| Copper(II) triflate | α-Diazoketones and amides | 2,4-Disubstituted oxazoles | - | researchgate.net |

| CuI/PPh₃, K₂CO₃ | Benzoxazole and aryl bromides | 2-Arylbenzoxazoles | up to 98% | nih.gov |

| Copper catalyst | Functionalized enamides | 2-Phenyl-4,5-substituted oxazoles | - | nih.gov |

| Cu₂O (microwave) | Indoles and aryl halides | N-Aryl indoles | High | mdpi.com |

| Copper salts | Benzylamine and 1,3-dicarbonyl compounds | Functionalized oxazoles | - | researchgate.net |

Yields are reported as found in the source material; "-" indicates that a specific yield was not provided in the cited text.

Further Modifications and Functionalization of the Oxazole Ring System or Phenyl Moiety

Beyond the initial coupling reactions, the this compound scaffold can be further elaborated through various functionalization strategies targeting either the oxazole ring or the phenyl moiety.

C-H Activation and Functionalization Strategies

C-H activation has become a powerful tool for the direct functionalization of organic molecules, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. yale.edu In the context of oxazoles, C-H activation strategies have been developed to introduce aryl and alkenyl groups directly onto the oxazole ring.

Palladium catalysts, such as Pd(PPh₃)₄, have been shown to be effective for the direct arylation and alkenylation of oxazoles. organic-chemistry.org These reactions typically occur at the C-2 position of the oxazole ring and are compatible with a wide range of functional groups. organic-chemistry.org For unsubstituted oxazoles, arylation at the C-2 position is generally favored. organic-chemistry.org By combining this methodology with other synthetic strategies, selective functionalization at the C-2, C-4, and C-5 positions can be achieved, leading to the synthesis of triarylated oxazoles. organic-chemistry.org

Copper-catalyzed C-H activation has also been successfully applied to benzoxazoles. An efficient protocol for the direct 2-arylation of benzoxazoles and benzoimidazoles with aryl bromides has been developed using a CuI/PPh₃ catalyst system. nih.gov This method allows for the introduction of a variety of aryl and heteroaryl groups. nih.gov

While these examples focus on the oxazole ring, the principles of C-H activation can also be applied to the phenyl ring of this compound, allowing for the introduction of additional substituents and further structural diversification.

Table 2: C-H Activation Strategies for Oxazole Functionalization

| Catalyst | Coupling Partner | Position of Functionalization | Product Type | Reference |

| Pd(PPh₃)₄ | Aryl bromides | C-2 | 2-Aryloxazoles | organic-chemistry.org |

| Pd(PPh₃)₄ | Alkenyl bromides | C-2 | 2-Alkenyloxazoles | organic-chemistry.org |

| CuI/PPh₃ | Aryl bromides | C-2 | 2-Arylbenzoxazoles | nih.gov |

Oxidation and Reduction Reactions of Related Oxazole Derivatives

The oxazole ring exhibits a degree of resistance to oxidation, but it can be opened under certain conditions. noteskarts.com Oxidizing agents like cold potassium permanganate (B83412) or chromic acid can lead to ring cleavage. noteskarts.com The stability of the oxazole ring is generally greater than that of furans but less than that of pyridine (B92270). tandfonline.com

Reduction of the oxazole ring can lead to either ring opening or the formation of oxazolines. semanticscholar.org For example, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can result in ring opening. semanticscholar.org Electrochemical reduction of the oxazole ring in a protic solvent has also been reported to occur at the C-2 position. tandfonline.comsemanticscholar.org

The side chains attached to the oxazole ring can also undergo oxidation or reduction. For instance, in related heterocyclic systems like pyrazole, a side chain can be oxidized to a carboxylic acid group using potassium permanganate while the ring itself remains intact. noteskarts.com This suggests that the bromomethyl group on the phenyl ring of this compound could potentially be oxidized to an aldehyde or carboxylic acid, or reduced to a methyl group, providing further avenues for functionalization.

Table 3: Oxidation and Reduction of Oxazole and Related Heterocycles

| Reaction Type | Reagent | Substrate | Outcome | Reference |

| Oxidation | Cold KMnO₄, Chromic acid | Oxazole ring | Ring opening | noteskarts.com |

| Reduction | Ni/Al alloy in aq. KOH | Oxazole ring | Ring opening | semanticscholar.org |

| Electrochemical Reduction | Protic solvent | Oxazole ring | Reduction at C-2 | tandfonline.comsemanticscholar.org |

| Oxidation | KMnO₄ | Side chain on pyrazole | Oxidation to carboxylic acid | noteskarts.com |

Strategic Applications of 2 4 Bromomethyl Phenyl Oxazole As a Synthetic Building Block

Construction of Complex Organic Architectures

The oxazole (B20620) ring is a stable aromatic system that can participate in various carbon-carbon bond-forming reactions, making it a valuable component in the synthesis of intricate organic molecules. While classical methods for oxazole synthesis, such as the Robinson-Gabriel synthesis and the van Leusen reaction, have been widely employed, the functionalization of pre-formed oxazole rings offers a direct route to molecular complexity. mdpi.comnih.govresearchgate.net The presence of the reactive bromomethyl group in 2-(4-(bromomethyl)phenyl)oxazole provides a convenient handle for its incorporation into larger, more elaborate structures.

The utility of oxazoles as precursors to complex frameworks is well-documented. researchgate.net They can undergo cycloaddition reactions and serve as dienes or dienophiles, leading to the formation of new ring systems. Furthermore, the predictable and regioselective metallation of oxazoles, followed by cross-coupling reactions, has been instrumental in the total synthesis of several complex natural products. researchgate.net The bromomethyl functionality of this compound can be transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, or organometallic reagents, which can then be used in subsequent bond-forming steps to construct elaborate molecular architectures. The ability to introduce the oxazole-phenyl moiety into a molecule via the reactive benzylic bromide makes this compound a valuable tool for medicinal and materials chemists seeking to create novel and complex structures.

Synthesis of Advanced Heterocyclic Systems

The this compound scaffold is not only a building block in its own right but also serves as a precursor for the synthesis of other advanced heterocyclic systems. The oxazole ring itself can be a reactant in cycloaddition reactions, leading to the formation of pyridines and other heterocycles. researchgate.net More commonly, the bromomethyl group is the site of transformation, allowing for the annulation of new rings onto the existing phenyl-oxazole framework.

For instance, the reaction of this compound with various nucleophiles can initiate a cascade of reactions leading to the formation of new heterocyclic rings. For example, reaction with a binucleophile could lead to the formation of a larger heterocyclic system fused to the phenyl ring. The versatility of the bromomethyl group allows for its conversion into other reactive functionalities, which can then participate in intramolecular cyclization reactions to generate novel heterocyclic structures. The synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles is a significant area of research, and the methodologies developed can be applied to further functionalize the oxazole ring of this compound, paving the way for the creation of diverse and complex heterocyclic libraries. ijpsonline.comnih.gov

Role in Macromolecular and Polymer Chemistry

The unique properties of this compound have found significant application in the field of macromolecular and polymer chemistry, particularly in the synthesis of well-defined functional polymers.

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.educmu.edu The success of ATRP relies on the use of an initiator, typically an alkyl halide, that can reversibly generate radicals in the presence of a transition metal catalyst.

The bromomethyl group in this compound makes it an excellent candidate for an ATRP initiator. Specifically, derivatives such as 2-[(4-bromomethyl) phenyl]-4,5-dihydro-4,4-dimethyloxazole have been successfully employed to initiate the polymerization of various monomers, including styrene (B11656). lookchem.comsmu.ac.za The initiation process involves the abstraction of the bromine atom by a lower oxidation state transition metal complex, generating a carbon-centered radical that then propagates by adding to monomer units. The reversible nature of this activation/deactivation process allows for excellent control over the polymerization. The resulting polymers possess an oxazole functionality at one end of the polymer chain, which can be further modified.

A new oxazolyl initiator system has been generated in situ through the atom transfer radical addition (ATRA) reaction of (1-bromoethyl)benzene (B1216412) with 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole. researchgate.net This in situ generated initiator was then used for the ATRP of styrene to produce well-defined α-oxazolyl functionalized polystyrene. researchgate.net The polymerization kinetics demonstrated a first-order rate with respect to monomer consumption, indicative of a controlled polymerization process. researchgate.net

| Initiator System | Monomer | Polymerization Method | Resulting Polymer | Reference |

| 2-[(4-bromomethyl) phenyl]-4,5-dihydro-4,4-dimethyloxazole | Styrene | ATRP | Oxazolyl-functionalized polystyrene | lookchem.com |

| In situ generated oxazolyl initiator | Styrene | ATRP | α-Oxazolyl functionalized polystyrene | researchgate.net |

This table presents examples of this compound derivatives used as ATRP initiators.

Beyond its role as an initiator, the this compound unit can be incorporated into polymer chains to create functional materials with tailored properties. The oxazole moiety can impart specific characteristics to the polymer, such as fluorescence or the ability to coordinate with metal ions.

The synthesis of oxazolyl-functionalized polymers using ATRP allows for the precise placement of the functional group at the chain end. smu.ac.za Furthermore, it is possible to synthesize polymers with the oxazole functionality in the middle of the chain or as pendant groups. For example, a monomer containing the 2-phenyloxazole (B1349099) moiety could be copolymerized with other monomers to distribute the functional unit along the polymer backbone.

The reactive bromomethyl group can also be utilized for post-polymerization modification. A polymer containing pendant bromomethyl groups can be reacted with a variety of nucleophiles to introduce a wide range of functionalities, leading to materials with applications in areas such as drug delivery, sensors, and catalysis. The synthesis of polymers with phthalic anhydride (B1165640) functionalities at the end or middle of the chain has been achieved using ATRP, showcasing the versatility of this method for creating functional polymers. acs.org

Precursor in the Elaboration of Bioactive Compound Scaffolds and Chemical Probes

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijpsonline.com The this compound serves as a valuable precursor for the synthesis of novel bioactive compounds and chemical probes.

The bromomethyl group acts as a versatile handle for the introduction of the 2-phenyloxazole moiety into various molecular frameworks. This allows for the systematic exploration of structure-activity relationships by attaching the oxazole unit to different pharmacophores. For instance, the reaction of this compound with amines, thiols, or other nucleophilic groups present in biologically active molecules can lead to the generation of new hybrid compounds with potentially enhanced or novel therapeutic properties.

The synthesis of 1,2,4-oxadiazole-linked 5-fluorouracil (B62378) derivatives, for example, has been achieved by reacting an intermediate derived from 5-fluorouracil with 4-(bromomethyl)benzonitrile, a compound structurally related to this compound. nih.gov This highlights the utility of the bromomethylphenyl group as a linker in the construction of potential anticancer agents. Similarly, benzimidazole (B57391) derivatives with antihypertensive activity have been synthesized using precursors containing a bromomethyl group. nih.gov

Furthermore, the fluorescent properties of some oxazole derivatives make them attractive candidates for the development of chemical probes. epa.gov These probes can be designed to bind to specific biological targets, and their fluorescence can be used to visualize and study biological processes at the molecular level. The this compound can be incorporated into a probe structure, with the oxazole acting as the fluorophore and the bromomethyl group providing a point of attachment for a targeting ligand or a reactive group for covalent labeling of biomolecules.

| Compound Class | Biological Activity/Application | Synthetic Strategy | Reference |

| 1,2,4-Oxadiazole-linked 5-fluorouracil | Anticancer | Use of a bromomethylphenyl linker | nih.gov |

| Benzimidazole derivatives | Antihypertensive | Synthesis from bromomethyl-functionalized precursors | nih.gov |

| Oxazole-containing compounds | Antimicrobial, Anticancer | Functionalization via the bromomethyl group | |

| Fluorescent probes | Bioimaging | Incorporation of the fluorescent oxazole moiety | epa.gov |

This table summarizes the application of this compound and related structures in the development of bioactive compounds and chemical probes.

Computational and Mechanistic Studies on 2 4 Bromomethyl Phenyl Oxazole Reactivity

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in exploring the mechanistic details of reactions involving 2-(4-(bromomethyl)phenyl)oxazole. Methods like Density Functional Theory (DFT) are employed to model reaction pathways, particularly for nucleophilic substitution at the bromomethyl group. open.ac.uk These calculations can determine the energy profiles of reactions, identifying the transition states and intermediates.

For instance, in a typical SN2 reaction with a nucleophile, quantum calculations can elucidate the geometry of the pentacoordinate transition state and compute the activation energy barrier. This information is crucial for predicting reaction rates and understanding how different nucleophiles or solvent conditions might influence the reaction's feasibility and kinetics. open.ac.uk Theoretical studies on similar heterocyclic systems have demonstrated that such computational approaches can accurately predict whether a reaction will proceed and can clarify the stereochemical outcome. nih.gov By modeling the electronic structure, one can understand how the oxazole (B20620) and phenyl rings electronically influence the reactivity of the benzylic carbon atom attached to the bromine. numberanalytics.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool for analyzing the conformational landscape and intermolecular interactions of this compound in various environments. core.ac.uk These simulations model the motion of atoms over time, providing a dynamic picture of the molecule's behavior in solution or in proximity to other molecules, such as reactants or biological macromolecules.

Conformational analysis via MD can reveal the preferred spatial arrangements of the phenyl and oxazole rings relative to each other and the orientation of the bromomethyl group. This is significant because the molecule's conformation can affect its reactivity by exposing or shielding the reactive site. nih.gov Furthermore, MD simulations are used to study non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, with solvent molecules or other reactants. Understanding these interactions is key to explaining solvent effects on reaction rates and mechanisms. In the context of drug design, MD simulations can predict how the molecule might bind to a target protein, assessing the stability and nature of the interactions within a binding pocket. mdpi.com

Spectroscopic Characterization in Mechanistic Investigations (e.g., NMR, Mass Spectrometry in Reaction Monitoring)

Spectroscopic techniques are indispensable for the real-time monitoring of reactions and the structural characterization of intermediates and products, providing empirical data to support or refute proposed mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

¹H NMR spectra would confirm the presence of the bromomethyl group (typically a singlet around 4.5-4.8 ppm), as well as the aromatic protons on the phenyl ring and the protons on the oxazole ring, confirming substitution patterns. vulcanchem.com

¹³C NMR provides information on the carbon skeleton of the molecule. rsc.org Changes in the chemical shifts and splitting patterns during a reaction can be used to track the consumption of the starting material and the formation of products. For example, in a substitution reaction where the bromine is replaced by another group, the chemical shift of the methylene (B1212753) (CH₂) protons and carbon would change significantly. acs.org

Mass Spectrometry (MS) is used to confirm the molecular weight of reactants, intermediates, and products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, allowing for the determination of the elemental composition of a molecule. rsc.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or direct-infusion ESI-MS can be used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time, showing the disappearance of the reactant peak and the appearance of the product peak. beilstein-journals.organanikovlab.ru

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 237.98621 | 143.2 |

| [M+Na]⁺ | 259.96815 | 155.6 |

| [M-H]⁻ | 235.97165 | 152.1 |

| [M+K]⁺ | 275.94209 | 146.0 |

Structure-Reactivity Relationship Studies of the Bromomethyl-Oxazole System

Structure-reactivity relationship (SAR) studies investigate how the chemical structure of this compound and its analogues influences their reactivity. nih.gov

The bromomethyl group is the primary site of reactivity, acting as a potent electrophile for nucleophilic substitution reactions. The C-Br bond is weaker and the bromide ion is a better leaving group compared to a chloride ion, making 2-(bromomethyl)phenyl)oxazole more reactive than its chloromethyl analogue. nih.gov This enhanced reactivity is advantageous for synthetic applications, such as the alkylation of stabilized carbanions like diethyl malonate, where the bromo derivative gives significantly higher yields than the chloro compound. nih.gov

The oxazole ring itself influences the reactivity of the bromomethyl group. As a heterocyclic aromatic system, it has specific electronic properties. The nitrogen and oxygen heteroatoms are electron-withdrawing, which can affect the electron density of the attached phenyl ring and, consequently, the stability of the transition state during substitution reactions. numberanalytics.comijpsonline.com

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Efficient Derivatization

The derivatization of 2-(4-(Bromomethyl)phenyl)oxazole is a key area for future research, with a focus on developing more efficient and selective catalytic systems. While traditional nucleophilic substitution reactions are effective, advanced catalytic methods can offer improved yields, milder reaction conditions, and greater functional group tolerance.

Future efforts will likely concentrate on the following areas:

Transition-Metal Catalysis: Palladium-based systems, such as those used in Suzuki-Miyaura coupling, have proven effective for creating carbon-carbon bonds with bromo-oxazole building blocks. smolecule.comresearchgate.net Future research could expand the scope to other cross-coupling reactions like Sonogashira, Heck, and Buchwald-Hartwig aminations, utilizing the bromomethyl group as a versatile handle. Copper(II) triflate [Cu(OTf)₂] has also been shown to catalyze reactions with oxazole (B20620) derivatives, suggesting its potential for developing new derivatization protocols. ijpsonline.com

Photoredox Catalysis: As a greener alternative to traditional methods, photoredox catalysis offers the potential for novel transformations under mild conditions. smolecule.com This approach could be used to generate radicals from the bromomethyl group, enabling a different spectrum of reactions and the formation of complex molecular architectures.

Biocatalysis: The use of enzymes for the derivatization of this compound is an unexplored frontier. Enzymes could offer unparalleled stereoselectivity and regioselectivity, which is often challenging to achieve with conventional chemical catalysts.

A comparative look at catalytic systems highlights the move towards more sustainable and efficient methodologies.

| Catalytic System | Potential Advantages for Derivatization | Relevant Reaction Types |

| Palladium-based | High efficiency, broad substrate scope | Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig |

| Copper-based | Cost-effective, unique reactivity | Chan-Lam coupling, C-O and C-S bond formation |

| Photoredox | Mild conditions, green chemistry, radical pathways | Atom Transfer Radical Addition (ATRA), Minisci-type reactions |

| Biocatalysis | High selectivity, environmentally benign | Asymmetric synthesis, functional group interconversion |

Exploration of New Reaction Pathways and Transformations of the Bromomethyl Moiety

The bromomethyl group is the primary site of reactivity in this compound, making it a focal point for exploring new chemical transformations. While its use in standard nucleophilic substitutions to form ethers, esters, and amines is established, future research will delve into more innovative reaction pathways. smolecule.commdpi.com

Key areas of exploration include:

Nucleophilic Displacement: An efficient three-step protocol has been developed to produce 2-(azidomethyl)oxazoles from vinyl azides, where 2-(bromomethyl)oxazoles are key intermediates. researchgate.net These azido (B1232118) oxazoles are versatile building blocks themselves. researchgate.net Further research can expand the range of nucleophiles used, including organometallic reagents for C-C bond formation and various heterocycles to generate novel bioactive compounds. smolecule.com

Radical Reactions: As mentioned, photoredox catalysis can initiate radical reactions. Another avenue is the use of atom transfer radical polymerization (ATRP), where the bromomethyl group can act as an initiator. This has been demonstrated with structurally similar compounds like 7-(2′-Bromoisobutyryloxy)-4-methylcoumarin, which was used to initiate the polymerization of methyl methacrylate. acs.org

Insertion Reactions: The insertion of metals like zinc or magnesium into the carbon-bromine bond would generate organometallic intermediates. These could then be used in a variety of subsequent reactions, significantly expanding the synthetic utility of the parent compound.

Integration into Automated Synthesis Platforms and High-Throughput Screening for New Compound Libraries

The demand for new chemical entities in drug discovery and materials science necessitates rapid and efficient synthesis methods. This compound is an ideal candidate for integration into automated synthesis platforms. durham.ac.uk

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and ease of scalability. durham.ac.uk The synthesis of oxazole derivatives has been successfully demonstrated in fully automated mesofluidic flow reactors, often utilizing solid-supported reagents to simplify purification. durham.ac.uk this compound and its derivatives could be synthesized and further functionalized using such systems to rapidly generate libraries of related compounds.

High-Throughput Screening (HTS): The generation of compound libraries is intrinsically linked to HTS. The synthesis of 2-substituted-2-oxazolines has been optimized for an automated parallel robot system, allowing for the screening of numerous reaction conditions and substrates. nih.gov A similar approach could be applied to reactions involving this compound, enabling the rapid discovery of new compounds with desired properties. nih.govnih.gov

The integration into automated platforms would accelerate the exploration of the chemical space around this scaffold, facilitating the discovery of new drug candidates and functional materials.

Potential for Advanced Material Design and Functional Polymer Applications Beyond Current Paradigms

The unique combination of a rigid, aromatic oxazole core and a reactive bromomethyl handle makes this compound a promising building block for advanced materials.

Functional Polymers: As an ATRP initiator, this compound could be used to synthesize well-defined polymers. acs.org The phenyl-oxazole moiety would be located at the polymer chain end, imparting specific properties such as fluorescence or the ability to coordinate with metals. This could lead to the development of novel sensors, imaging agents, or self-assembling materials. Aromatic oxazolyl-functionalized polymers have been synthesized via ATRP using initiators like 2-[(4-bromomethyl)phenyl]-4,5-dihydro-4,4-dimethyloxazole. acs.org

Luminescent Materials: Oxazole-containing compounds are known for their luminescent properties. mdpi.com By incorporating this compound into larger conjugated systems or polymer backbones, it may be possible to create new materials for organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic applications.

Photosensitive Materials: The development of polymer-drug conjugates that release a therapeutic agent upon irradiation with light is an active area of research. acs.org While not directly demonstrated for this specific compound, the general strategy of using a chromophore attached to a polymer backbone to trigger a chemical reaction is well-established. acs.org The phenyl-oxazole unit could potentially serve as a photosensitizer or a key structural element in such systems.

The exploration of these future directions will undoubtedly uncover new properties and applications for this compound, solidifying its role as a versatile and valuable chemical intermediate.

常见问题

Basic: What are the common synthetic routes for 2-(4-(Bromomethyl)phenyl)oxazole, and what factors influence reaction yields?

Answer:

The compound is typically synthesized via cyclization or coupling reactions. For example:

- Acylaminoacylation : Reacting aromatic hydrocarbons with halogenated oxazolones in the presence of anhydrous AlCl₃, followed by cyclization with POCl₃ .

- Multi-step synthesis : Using substituted benzaldehydes in refluxing ethanol with acetic acid as a catalyst, followed by solvent evaporation and crystallization (yields ~65%) .

- Organotin coupling : Introducing bromophenyl groups via palladium-catalyzed reactions, where steric effects and ligand choice critically impact yields .

Key factors : Solvent polarity (e.g., DMSO vs. ethanol), catalyst activity (AlCl₃ vs. Pd), reaction time (12–18 hours), and purification methods (e.g., water-ethanol crystallization) .

Basic: How is purification typically achieved for this compound?

Answer:

Purification often involves:

- Crystallization : Using water-ethanol mixtures to isolate the product as a light-yellow powder .

- Distillation under reduced pressure : To remove high-boiling solvents like DMSO .

- Column chromatography : For intermediates with similar polarities, though not explicitly described in the evidence, this is a standard method for brominated aromatics .

Advanced: How do electron-withdrawing/donating substituents affect the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-withdrawing groups (e.g., Br) : Enhance electrophilicity at the bromomethyl site, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura couplings) .

- Electron-donating groups (e.g., methoxy) : Reduce reactivity by destabilizing transition states in metal-catalyzed reactions.

- Steric effects : Bulky substituents on the phenyl ring hinder coordination to catalysts like Pd, requiring optimized ligands (e.g., triphenylphosphine) .

Advanced: How can researchers resolve contradictions in NMR data when analyzing structural isomers of this compound?

Answer:

- ¹³C-NMR : Differentiates isomers via chemical shifts of oxazole carbons (e.g., C-2 and C-4 in oxazole rings show distinct peaks at ~150–160 ppm) .

- 2D NMR (e.g., HSQC, COSY) : Resolves overlapping signals by correlating proton and carbon environments .

- X-ray crystallography : Provides definitive proof of non-coplanarity between oxazole and aryl rings, addressing spectral ambiguities .

Advanced: What are the challenges in synthesizing organotin derivatives of this compound?

Answer:

- Tin reactivity : Organotin reagents (e.g., Ph₃SnCl) require strict anhydrous conditions to prevent hydrolysis .

- Regioselectivity : Competing stannylation at bromomethyl vs. oxazole nitrogen sites necessitates temperature control (−78°C to room temperature) .

- Purification : Tin byproducts (e.g., SnCl₂) are often hygroscopic, requiring inert atmosphere chromatography .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- UV-Vis : Identifies π→π* transitions in the oxazole ring (λmax ~250–300 nm) .

- IR : Confirms C-Br stretches (~550–600 cm⁻¹) and oxazole C=N stretches (~1650 cm⁻¹) .

- ¹H/¹³C-NMR : Assigns protons and carbons in the bromomethyl group (δH ~4.3–4.5 ppm; δC ~30 ppm) and aromatic regions .

Advanced: How can this compound be integrated into multi-step syntheses for complex heterocycles?

Answer:

- Chalcone intermediates : React with hydrazine hydrate to form pyrazole-substituted oxazoles via cyclization .

- Polymer synthesis : Use Wilkinson’s catalyst for dehydrogenative coupling to create conjugated polymers .

- Metal-organic frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) via oxazole nitrogen and bromomethyl sites .

Advanced: How does steric hindrance from substituents affect cyclization efficiency?

Answer:

- Ortho substituents : Introduce torsional strain, reducing cyclization rates (e.g., mesityl groups lower yields by 20–30%) .

- Mitigation : Use high-dilution conditions to favor intramolecular reactions over intermolecular side reactions .

Basic: What are typical side reactions during synthesis, and how are they mitigated?

Answer:

- Hydrolysis of bromomethyl group : Prevented by avoiding protic solvents during stannylation .

- Oxazole ring opening : Minimized by maintaining pH <7 in aqueous workups .

- Dimerization : Suppressed via slow addition of electrophiles in dilute solutions .

Advanced: What role does this compound play in designing photoactive materials?

Answer:

- Charge-transfer dyads : Acts as an electron acceptor in meta-terphenyl-linked systems, with HOMO-LUMO gaps tunable via substituents .

- Fluorescent probes : The oxazole ring’s rigidity enhances quantum yield in fluorophores .

- Photocatalysts : When coordinated to Ru(II), facilitates visible-light-driven reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。